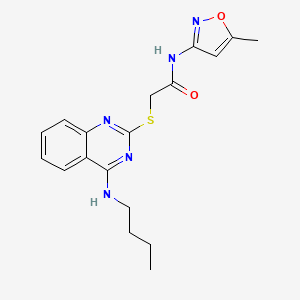
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential biological activities. This compound belongs to the family of quinazoline derivatives, which are known for their diverse pharmacological properties. The synthesis, mechanism of action, and biochemical and physiological effects of this compound have been extensively studied.
Scientific Research Applications
Green Synthesis and DNA Interaction
An efficient tandem microwave-assisted green process has been used for the synthesis of quinazolin-4(3H)-ones, which are known as "privileged" pharmacophores due to their anticancer and antimicrobial activities. These compounds exhibit photoactivity towards plasmid DNA under UV irradiation, suggesting potential for development into photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Anticancer and Antibacterial Activity
N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized and evaluated for their in vitro anticancer and antibacterial activity. One compound showed selective influence on non-small cell lung and CNS cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Berest et al., 2011).
Dual Action H1/H4 Receptor Ligands
Quinazoline-containing compounds have been discovered as potent human H4 receptor inverse agonists with considerable affinity for the human histamine H1 receptor. This dual action suggests a novel class of compounds that could potentially offer therapeutic benefits in inflammatory conditions (Smits et al., 2008).
Antitumor Evaluation
A series of quinazolinone derivatives have been synthesized and evaluated for their anticancer activity against a panel of 57 cell lines. Several compounds showed extensive-spectrum antitumor efficiency, indicating the potential of quinazolinone scaffolds in developing new anticancer agents (Mohamed et al., 2016).
Antihistaminic Agents
Quinazolinone derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, with one compound showing comparable protection against histamine-induced bronchospasm to the reference standard chlorpheniramine maleate. This suggests the potential for developing new H1-antihistaminic agents based on the quinazolinone scaffold (Alagarsamy et al., 2008).
Synthesis and Cytotoxic Evaluation
Quinazolinone-1, 3, 4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effect against cancer cell lines, with one compound showing remarkable cytotoxic activity. This highlights the synthesis of these derivatives as a promising approach for anticancer drug development (Hassanzadeh et al., 2019).
properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(24)21-15-10-12(2)25-23-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSCIGHFMOYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2710518.png)

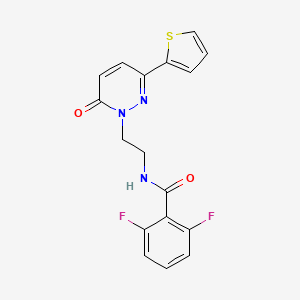
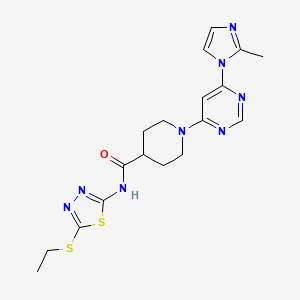
![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)
![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)
![2-Azaspiro[4.5]decane-3,4-dione](/img/structure/B2710529.png)
![diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2710533.png)
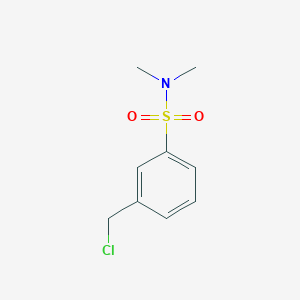
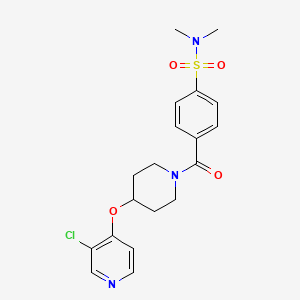
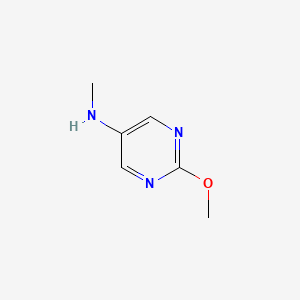
![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)
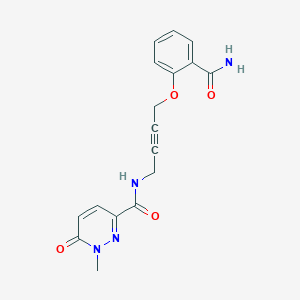
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)